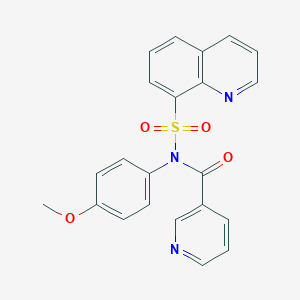
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide, also known as MPQC, is a synthetic compound that belongs to the class of quinolone sulfonamides. MPQC has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Animal studies have shown that N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide exhibits analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide exhibits a high degree of selectivity and specificity towards its target enzymes and proteins, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions that can be explored in the field of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide research. One potential direction is the development of novel analogues of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide with other anticancer and anti-inflammatory agents. Finally, the potential applications of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the reaction of 4-methoxyaniline, 3-pyridinecarboxylic acid, and 8-quinolinesulfonyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Scientific Research Applications
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C22H17N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-11-9-18(10-12-19)25(22(26)17-7-3-13-23-15-17)30(27,28)20-8-2-5-16-6-4-14-24-21(16)20/h2-15H,1H3 |
InChI Key |
MHKLSDWJYRYLHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)